Preladenant-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

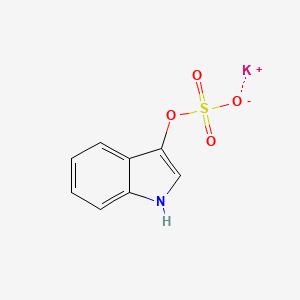

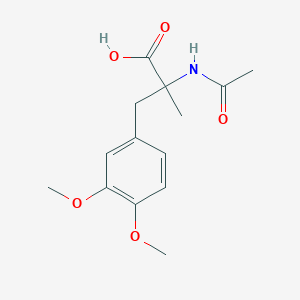

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C25H29N9O3 . The structure of this compound involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not explicitly detailed in the search results. The molecular formula of this compound is C25H29N9O3 .Wissenschaftliche Forschungsanwendungen

Behandlung der Parkinson-Krankheit

Preladenant-d3 wurde als Zusatztherapie mit Levodopa bei der Parkinson-Krankheit untersucht {svg_1}. In zwei Phase-3-Studien wurde this compound als Zusatz zu Levodopa bei Patienten mit Parkinson-Krankheit und motorischen Schwankungen bewertet {svg_2}. Die Ergebnisse dieser Studien lieferten wertvolle Erkenntnisse für zukünftige Forschung {svg_3}.

2. Reduktion der „Off“-Zeit bei Parkinson-Krankheit Die klinische Wirkung therapeutischer Interventionen bei der Parkinson-Krankheit wird oft als Reduktion der „Off“-Zeit gemessen, wenn die positive Wirkung der Standard-L-DOPA-Formulierungen nachlässt {svg_4}. This compound wurde in diesem Zusammenhang untersucht {svg_5}.

Augmentationstherapie bei Parkinson-Krankheit

this compound wurde in Augmentationsstudien bei Parkinson-Krankheit angewendet {svg_6}. Ein quantitatives Systempharmakologiemodell wurde verwendet, um die „Off“-Zeit in diesen Studien zu simulieren {svg_7}.

Adenosin-2A-Rezeptor-Antagonismus

this compound ist ein Adenosin-2A-Rezeptor-Antagonist {svg_8}. Diese Eigenschaft wurde in seiner Anwendung als Zusatztherapie mit Levodopa bei Parkinson-Krankheit genutzt {svg_9}.

Neuroprotektion bei Parkinson-Krankheit

Forschungsergebnisse deuten darauf hin, dass Adenosin-A2A-Rezeptor-Antagonisten wie this compound einen neuartigen Neuroprotektion in Tiermodellen der Parkinson-Krankheit bieten könnten {svg_10}.

Dyskinesie-Behandlung

this compound hat potenzielle Anwendungen in der Behandlung von Dyskinesie, einer Störung, die durch unwillkürliche, unregelmäßige Bewegungen gekennzeichnet ist {svg_11}. Diese Anwendung basiert auf der Rolle von Adenosin im motorischen Basalganglienschaltkreis {svg_12}.

Wirkmechanismus

Target of Action

Preladenant-d3 primarily targets the adenosine A2A receptor (A2AAR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmission and immune response .

Mode of Action

This compound acts as a potent and selective antagonist at the adenosine A2A receptor . It binds to this receptor with an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . By blocking the A2A receptor, this compound inhibits the action of adenosine, a neurotransmitter that plays a key role in the regulation of dopamine, glutamate, and GABA transmission .

Biochemical Pathways

The antagonism of the A2A receptor by this compound affects several biochemical pathways. For instance, it modulates the activity of GABAergic neurons in the striatum . This modulation can influence the balance between excitatory and inhibitory neurotransmission, which is crucial for normal motor function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials . It is orally administered and has been evaluated under steady-state exposure of clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

This compound has been used in trials studying the treatment of Parkinson’s disease . In a phase II, randomized, double-blind, placebo-controlled study, this compound significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, intrinsic/extrinsic factors such as gender or drug interactions could potentially lead to higher exposure to this compound . .

Biochemische Analyse

Biochemical Properties

Preladenant-d3 plays a significant role in biochemical reactions by selectively inhibiting the adenosine 2A receptor. This receptor is a G protein-coupled receptor that is widely expressed in the brain, particularly in the basal ganglia. The inhibition of this receptor by this compound leads to a reduction in the activity of the indirect pathway of the basal ganglia, which is overactive in Parkinson’s disease. This compound interacts with various biomolecules, including adenosine receptors, G proteins, and downstream signaling molecules such as cyclic adenosine monophosphate. The nature of these interactions involves competitive binding to the adenosine 2A receptor, preventing the binding of endogenous adenosine and thereby modulating the receptor’s activity .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In neuronal cells, this compound influences cell signaling pathways by inhibiting the adenosine 2A receptor, leading to altered cyclic adenosine monophosphate levels and downstream signaling events. This inhibition can affect gene expression and cellular metabolism, particularly in the context of neurodegenerative diseases like Parkinson’s disease. This compound has been shown to reduce the “off” time in patients with Parkinson’s disease, indicating its impact on motor function and cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the adenosine 2A receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that are typically triggered by endogenous adenosine. The inhibition of the adenosine 2A receptor by this compound leads to a decrease in cyclic adenosine monophosphate levels, which in turn affects various cellular processes, including gene expression and enzyme activity. This mechanism of action is crucial for its therapeutic effects in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its efficacy in reducing “off” time in Parkinson’s disease models, indicating its sustained impact on cellular function. The stability and long-term effects of this compound make it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce motor symptoms in Parkinson’s disease models without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on cardiac function. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the adenosine 2A receptor. The metabolism of this compound involves its conversion to various metabolites, which are then excreted from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and overall efficacy. The interaction of this compound with these enzymes can influence metabolic flux and metabolite levels, impacting its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes through equilibrative nucleoside transporters, which facilitate its uptake and distribution within the body. Once inside the cells, this compound can interact with intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for its therapeutic effects, as they determine the concentration of this compound at its target sites .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and membrane-bound organelles, where it interacts with the adenosine 2A receptor. The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments within the cell. These localization patterns are essential for its function, as they determine the accessibility of this compound to its target receptors and other biomolecules .

Eigenschaften

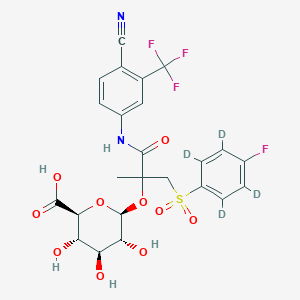

| { "Design of the Synthesis Pathway": "The synthesis pathway of Preladenant-d3 involves the incorporation of three deuterium atoms into the structure of Preladenant. This can be achieved through the introduction of deuterated reagents during the synthesis process.", "Starting Materials": [ "2-Amino-6-chloro-9-[5-(ethylcarbamoyl)-2-pyridyl]purine", "Deuterated reagents" ], "Reaction": [ "Step 1: Protection of the amino group with a suitable protecting group such as Boc or Fmoc", "Step 2: Deuterium incorporation at the desired positions using deuterated reagents", "Step 3: Deprotection of the amino group", "Step 4: Coupling of the deuterated intermediate with an appropriate acid derivative to form Preladenant-d3", "Step 5: Purification and isolation of the final product" ] } | |

CAS-Nummer |

1346599-84-5 |

Molekularformel |

C₂₅H₂₆D₃N₉O₃ |

Molekulargewicht |

506.57 |

Synonyme |

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)